molecular formula C10H10BrClO5S B2825753 3-(2-Bromo-5-chlorosulfonyl-4-methoxyphenyl)propanoic acid CAS No. 2344685-13-6

3-(2-Bromo-5-chlorosulfonyl-4-methoxyphenyl)propanoic acid

Cat. No.: B2825753
CAS No.: 2344685-13-6
M. Wt: 357.6
InChI Key: RPEQAMPGCWTSQF-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-chlorosulfonyl-4-methoxyphenyl)propanoic acid is a sophisticated small molecule building block designed for advanced pharmaceutical and medicinal chemistry research. Its structure incorporates multiple functional groups—including a reactive chlorosulfonyl moiety, bromo and chloro substituents, and a methoxy group on an aromatic phenyl ring, which is tethered to a propanoic acid chain. This unique architecture makes it a valuable intermediate for the synthesis of novel sulfonamide-based compounds . Sulfonamides are a privileged scaffold in drug discovery, known for their ability to target a wide range of biological processes . The presence of the chlorosulfonyl group is particularly critical, as it readily undergoes reactions with amines to form sulfonamide linkages, a feature exploited in the development of potential anticancer agents . The bromo and chloro substituents offer additional sites for further functionalization via cross-coupling reactions, allowing researchers to create diverse compound libraries for structure-activity relationship (SAR) studies. The methoxy group is a common pharmacophore that can influence both the biological activity and physicochemical properties of the resulting molecules . This compound is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-bromo-5-chlorosulfonyl-4-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO5S/c1-17-8-5-7(11)6(2-3-10(13)14)4-9(8)18(12,15)16/h4-5H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEQAMPGCWTSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)CCC(=O)O)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-chlorosulfonyl-4-methoxyphenyl)propanoic acid typically involves multiple steps. One common method starts with the bromination of 4-methoxybenzene to introduce the bromine atom. This is followed by chlorosulfonation to add the chlorosulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-chlorosulfonyl-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide, potassium tert-butoxide for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride for reduction reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Sulfones and sulfoxides.

    Reduction Products: Sulfides and alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to 3-(2-Bromo-5-chlorosulfonyl-4-methoxyphenyl)propanoic acid exhibit notable anticancer properties. For instance, a series of sulfonamide derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The modifications in the methoxy groups on the aromatic rings significantly affected the compounds' potency, demonstrating the importance of structural configuration in therapeutic efficacy .

1.2 Mechanism of Action

The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, some derivatives have been shown to inhibit branched-chain amino acid transaminase (BCAT), a target implicated in several cancers, including glioma and breast cancer . This inhibition could potentially lead to reduced tumor growth and improved patient outcomes.

1.3 Case Studies

A notable case study involved the synthesis and evaluation of a compound closely related to this compound, which demonstrated enhanced cytotoxicity in vitro against non-small cell lung cancer (NSCLC) cells. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a therapeutic window that could be exploited for clinical use .

Agrochemical Applications

2.1 Herbicidal Properties

In addition to its medicinal applications, this compound has been explored for its potential as an herbicide. Compounds with similar structures have been documented as effective agents for controlling unwanted vegetation in agricultural settings. They function by disrupting specific biochemical pathways in plants, leading to growth inhibition or death .

2.2 Development of New Agrochemicals

The synthesis of derivatives of this compound is being investigated for their application as synthetic intermediates in the production of novel agrochemicals. These derivatives can serve as building blocks for developing new herbicides and pesticides that are more effective and environmentally friendly .

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-chlorosulfonyl-4-methoxyphenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Name Molecular Formula Substituents (Position) Functional Groups Key Properties
3-(2-Bromo-5-chlorosulfonyl-4-methoxyphenyl)propanoic acid C₁₀H₉BrClO₅S Br (C2), ClSO₂ (C5), OMe (C4) Sulfonyl chloride, carboxylic acid High reactivity, strong acidity
3-(2-Bromo-4-chlorophenyl)propanoic acid C₉H₇BrClO₂ Br (C2), Cl (C4) Carboxylic acid Moderate acidity, lipophilic
3-(2-Bromo-4-fluorophenyl)propanoic acid C₉H₇BrFO₂ Br (C2), F (C4) Carboxylic acid Enhanced electronegativity, polar
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid C₁₀H₉BrO₅ Br (C3), OH (C4), OMe (C5), ketone (C2) Ketone, carboxylic acid Chelation potential, lower stability
2-[(4-Chlorophenyl)methyl]-3-methoxypropanoic acid C₁₁H₁₃ClO₃ Cl (C4, benzyl), OMe (C3) Benzyl, ether, carboxylic acid Increased hydrophobicity

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The sulfonyl chloride group in the target compound significantly increases acidity (pKa ~1-2) compared to chloro (pKa ~4-5) or methoxy (pKa ~10) substituents .
  • Reactivity: The sulfonyl chloride moiety enables nucleophilic displacement (e.g., with amines or alcohols), distinguishing it from inert halogenated analogs like 3-(2-Bromo-4-chlorophenyl)propanoic acid .
  • Steric and Electronic Effects: Fluorine in 3-(2-Bromo-4-fluorophenyl)propanoic acid enhances polarity but reduces steric bulk compared to chlorine or sulfonyl groups .

Biological Activity

3-(2-Bromo-5-chlorosulfonyl-4-methoxyphenyl)propanoic acid (CAS Number: 2344685-13-6) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The molecular formula of this compound is C₁₀H₁₀BrClO₅S, with a molecular weight of 357.61 g/mol. The compound features a bromine atom, a chlorosulfonyl group, and a methoxy group, contributing to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC₁₀H₁₀BrClO₅S
Molecular Weight357.61 g/mol
CAS Number2344685-13-6

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on sulfonamide derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The chlorosulfonyl group is particularly noteworthy for its role in enhancing antimicrobial activity by disrupting bacterial cell wall synthesis.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several sulfonamide derivatives against multidrug-resistant pathogens. The results demonstrated that compounds with similar functional groups to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

Anticancer Activity

The anticancer potential of this compound has been suggested based on its structural analogs. Compounds with methoxy and sulfonyl groups have been shown to inhibit tumor cell growth by inducing apoptosis and disrupting cellular signaling pathways.

Research Findings

In vitro studies have demonstrated that related compounds can inhibit the proliferation of human cancer cell lines. For example, derivatives with similar substituents were tested for their growth inhibitory activity against various cancer types, showing promising results in reducing cell viability .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonyl group may interact with enzymes critical for microbial survival or cancer cell metabolism.
  • Disruption of Cell Membrane Integrity : Similar compounds have been shown to compromise the integrity of bacterial membranes, leading to cell death.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, leading to programmed cell death.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Bromo-5-chlorosulfonyl-4-methoxyphenyl)propanoic acid, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves sequential halogenation, sulfonation, and carboxylation steps. Multi-step protocols (e.g., Friedel-Crafts alkylation followed by halogenation) are common for arylpropanoic acids. Yield optimization requires precise control of stoichiometry (e.g., bromine/chlorine equivalents) and temperature to minimize side reactions like over-halogenation. Post-reaction purification via column chromatography or recrystallization is critical . For structurally similar compounds, yields improve with slow addition of sulfonating agents (e.g., chlorosulfonic acid) under anhydrous conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC/MS : To confirm molecular weight and detect impurities.
  • NMR (¹H, ¹³C, 2D-COSY): To resolve aromatic proton splitting patterns (e.g., methoxy group at δ ~3.8 ppm) and confirm substitution positions .
  • FT-IR : Identify functional groups (e.g., sulfonyl chloride stretch at ~1370 cm⁻¹, carboxylic acid O-H stretch at ~2500–3000 cm⁻¹) .
  • Elemental Analysis : Validate halogen content (Br, Cl) within ±0.3% of theoretical values .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods for sulfonation/halogenation steps to mitigate exposure to corrosive vapors .
  • PPE : Acid-resistant gloves, goggles, and lab coats.
  • Exposure Limits : Monitor airborne bromine/chlorine levels via OSHA-compliant sampling (e.g., NIOSH Method 1003 for chlorinated compounds) .
  • Emergency Measures : Immediate decontamination with water showers and 0.5% sodium bicarbonate solution for skin contact .

Advanced Research Questions

Q. How do the electron-withdrawing groups (bromo, chlorosulfonyl) influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The chlorosulfonyl group (-SO₂Cl) is highly electrophilic, enabling nucleophilic displacement (e.g., with amines or alcohols). Bromine at the ortho position sterically hinders attack but enhances leaving-group ability in SNAr reactions. Computational studies (e.g., DFT) predict activation energies for substitution at C-5 (chlorosulfonyl) vs. C-2 (bromo), guiding solvent selection (polar aprotic solvents like DMF favor SN2 mechanisms) . Experimental validation via kinetic studies under varying temperatures/pH is recommended .

Q. What strategies can resolve contradictions in reported biological activities of halogenated arylpropanoic acids?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:

  • Dose-Response Curves : Test across 3–5 log units (e.g., 1 nM–100 µM) to identify IC₅₀ values.
  • Control Compounds : Include analogs like 3-(4-chlorophenyl)-2-methylpropanoic acid to isolate halogen effects .
  • Target Validation : Use CRISPR knockouts or competitive binding assays to confirm specificity for enzymes (e.g., cyclooxygenase-2) .

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 PDB: 5IKT) to assess binding poses.
  • MD Simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes over 100 ns trajectories.
  • QSAR : Train models on halogenated propanoic acid datasets to correlate substituent positions with bioactivity .

Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how can they be addressed?

  • Methodological Answer : Racemization risks occur during sulfonation due to acidic conditions. Mitigation strategies:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL to direct asymmetric synthesis.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .
  • HPLC Chiral Columns : Confirm enantiopurity with Daicel CHIRALPAK® AD-H columns .

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